molecular formula C11H14ClN B2657212 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride CAS No. 1394716-69-8

1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride

Cat. No.: B2657212
CAS No.: 1394716-69-8
M. Wt: 195.69
InChI Key: HQKMYZGORCQFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol, is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety .

Scientific Research Applications

1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of an indene derivative followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines.

Mechanism of Action

The mechanism of action of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-6-10-9-5-7-3-1-2-4-8(7)11(9)10;/h1-4,9-11H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKMYZGORCQFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C3=CC=CC=C31)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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